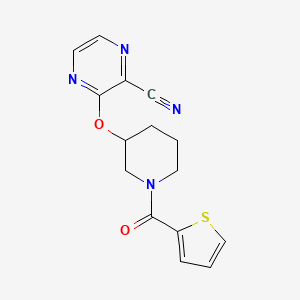

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(thiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c16-9-12-14(18-6-5-17-12)21-11-3-1-7-19(10-11)15(20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPHUWJMYHMKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene-2-carbonyl chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride.

Nucleophilic substitution: The thiophene-2-carbonyl chloride is then reacted with piperidine to form 1-(thiophene-2-carbonyl)piperidine.

Formation of the pyrazine-2-carbonitrile: This involves the reaction of 2-chloropyrazine with sodium cyanide.

Coupling reaction: Finally, the 1-(thiophene-2-carbonyl)piperidine is coupled with pyrazine-2-carbonitrile under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is investigated for its therapeutic potential against various diseases. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cell proliferation in cancer models, particularly those related to mtap-deficient cancers .

- Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Biological Research

This compound serves as a valuable tool in biological research for studying small molecule interactions with macromolecules:

- Binding Studies: It can be used to explore binding affinities to proteins and enzymes, aiding in the understanding of molecular mechanisms in various biological pathways .

- Drug Discovery: The unique structure allows for the design of analogs that can be screened for enhanced biological activity against specific targets .

Material Science

In material science, the compound's unique chemical structure can be utilized in the development of novel materials:

- Polymer Synthesis: It can act as a building block for synthesizing polymers with tailored properties for applications in coatings and electronics .

Case Study 1: Anticancer Properties

A study published in Cancer Research explored the effects of this compound on mtap-deficient cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may selectively target cancer cells while sparing normal cells.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute evaluated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with the compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine and pyrazine rings can form hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Structural Differences and Implications

Thiophene vs. Thiadiazole: The thiophene group in the parent compound provides aromaticity and moderate electron-richness, favoring interactions with hydrophobic binding pockets.

Piperidine vs. Pyrrolidine :

- Replacing piperidine with pyrrolidine (as in the 5-oxopyrrolidine derivative) reduces ring size, increasing conformational rigidity. This may limit off-target effects but could also reduce bioavailability due to higher polarity .

Aromatic vs. Non-Aromatic Substituents: Bulky non-aromatic groups (e.g., 3,5-dimethylpyrazole-propanoyl) increase steric hindrance, which may improve selectivity for specific targets but reduce binding affinity compared to planar aromatic systems like thiophene .

Research Findings and Challenges

Synthetic Challenges :

Biological Activity :

- Pyrazine-2-carbonitrile derivatives are explored as kinase inhibitors. For example, CHK1 inhibitors with similar scaffolds show oral bioavailability but face metabolic instability in human hepatocytes .

Biological Activity

The compound 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Thiophene Derivative : Thiophene-2-carboxylic acid is converted into thiophene-2-carbonyl chloride using thionyl chloride.

- Piperidine Synthesis : Piperidine is reacted with thiophene-2-carbonyl chloride to yield 1-(thiophene-2-carbonyl)piperidine.

- Pyrazine Functionalization : The pyrazine ring is then functionalized with a carbonitrile group.

- Coupling Reaction : The final product is obtained through a coupling reaction between the piperidine derivative and the pyrazine derivative under basic conditions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene and piperidine moieties enhances its binding affinity, leading to modulation of biological pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compound derivatives were tested against various pathogens, revealing minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also displayed notable antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | >50 |

| Ciprofloxacin | 1.0 | 1.5 | 30 |

Antiviral Activity

The antiviral potential of this compound has been evaluated in various studies. Notably, modifications to the piperidine moiety have been shown to enhance activity against viral strains such as Ebola virus (pEBOV). Compounds featuring the oxy-piperidine group were found to maintain antiviral efficacy, with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for dihydrofolate reductase (DHFR) inhibition .

Case Studies

- Antimicrobial Evaluation : A study conducted on hybrid molecules containing the pyrazine scaffold demonstrated that these compounds not only inhibited bacterial growth but also showed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .

- Antiviral Efficacy : Research on thiophene derivatives highlighted the critical role of the piperidine residue in retaining antiviral activity against pEBOV, underscoring the importance of structural modifications in drug design .

Q & A

Basic: What are the key synthetic strategies for preparing 3-((1-(thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

Answer:

The synthesis typically involves coupling a piperidine-thiophene carbonyl intermediate with a pyrazine-carbonitrile scaffold. Key steps include:

- Thiophene Activation : Thiophene-2-carbonyl chloride reacts with piperidin-3-ol under basic conditions (e.g., NaHCO₃) to form 1-(thiophene-2-carbonyl)piperidin-3-ol .

- Etherification : The hydroxyl group on piperidine is functionalized via nucleophilic substitution with a brominated pyrazine-2-carbonitrile derivative, often using polar aprotic solvents like DMF and catalysts such as TBTU or HOBt .

- Purification : Recrystallization from ethanol or ethyl acetate ensures high purity (>95%), monitored by HPLC or TLC .

Advanced: How can reaction yields be optimized for the coupling step between piperidine and pyrazine intermediates?

Answer:

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst Selection : TBTU or HOBt with NEt₃ enhances coupling efficiency by activating carboxylic acid intermediates .

- Solvent Effects : Anhydrous DMF minimizes side reactions, while elevated temperatures (50–60°C) accelerate kinetics .

- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials and dimerized byproducts .

Contradictions in reported yields (40–80%) may arise from variations in solvent purity or moisture content, necessitating strict anhydrous conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the ether linkage (δ 4.5–5.0 ppm for piperidine-O-CH₂) and thiophene-carbonyl group (δ 165–170 ppm in ¹³C) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 386.1) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

- Crystal Growth : Slow evaporation from acetonitrile/water mixtures produces diffraction-quality crystals .

- Data Collection : SHELX programs (SHELXD for solution, SHELXL for refinement) analyze diffraction data to resolve piperidine ring puckering and substituent orientation .

- Validation : R-factors < 0.05 and electron density maps (e.g., Fo-Fc) confirm atomic positions, addressing potential ambiguities in NOESY or COSY data .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of carbonitrile vapors .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s biological activity?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., CHK1 kinase) identifies key interactions, such as hydrogen bonding between the pyrazine nitrile and catalytic lysine residues .

- MD Simulations : GROMACS simulations assess binding stability over 100 ns, with RMSD < 2 Å indicating favorable target engagement .

- ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability, guiding in vivo testing .

Basic: How is the compound’s purity assessed post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .

- Melting Point : Sharp melting range (e.g., 123–125°C) correlates with crystallinity and purity .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Answer:

- Co-solvents : ≤1% DMSO or cyclodextrin inclusion complexes enhance solubility without cytotoxicity .

- Prodrug Design : Esterification of the pyrazine nitrile improves hydrophilicity .

- pH Adjustment : Buffers at pH 6.5–7.4 (PBS) mitigate precipitation .

Basic: Which databases provide reliable structural or spectral data for this compound?

Answer:

- NIST Chemistry WebBook : Validates IR and mass spectra .

- Cambridge Structural Database : References crystal lattice parameters .

- PubChem : Compiles experimental and predicted physicochemical properties .

Advanced: How can conflicting biological activity data be resolved across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.